molecular formula C10H16N2O2S B1377317 tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate CAS No. 1376373-18-0

tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B1377317
CAS No.: 1376373-18-0
M. Wt: 228.31 g/mol
InChI Key: FPWCPEHIOHVWFT-UHFFFAOYSA-N
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Description

Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-6-8(15-7(2)11-6)12-9(13)14-10(3,4)5/h1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWCPEHIOHVWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Industrial-Grade Synthesis of tert-Butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate

[1][2]

Executive Summary & Strategic Rationale

This technical guide details the robust, scalable synthesis of tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate (CAS: 1376373-18-0).[1][2] This moiety is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and antibiotic scaffolds where the thiazole ring provides essential hydrogen-bonding interactions and metabolic stability.[2]

The Central Challenge: 5-Aminothiazoles are notoriously unstable as free bases.[1][2] They rapidly undergo oxidative decomposition and polymerization upon exposure to air or during workup.[2] Consequently, direct alkylation or acylation of the free amine is rarely viable on a process scale.

The Solution: The protocol below utilizes a Curtius Rearrangement strategy.[2] By generating the isocyanate intermediate from the stable carboxylic acid precursor and trapping it in situ with tert-butanol, we bypass the isolation of the unstable free amine entirely. This "self-validating" pathway ensures high yields and reproducibility, adhering to the principles of rigorous process chemistry.[2]

Retrosynthetic Analysis & Pathway Visualization

The synthesis is broken down into three distinct, high-fidelity steps:

  • Hantzsch Thiazole Synthesis: Construction of the thiazole core with the correct regiochemistry.[2]

  • Saponification: Controlled hydrolysis of the ester to the carboxylic acid.[2]

  • Curtius Rearrangement: Stereospecific conversion of the acid to the Boc-protected amine.[2]

Pathway Diagram (DOT)[2]

ThiazoleSynthesisStart1Thioacetamide(C2 Source)Intermediate1Ethyl 2,4-dimethylthiazole-5-carboxylateStart1->Intermediate1Step 1: Hantzsch CyclizationEtOH, RefluxStart2Ethyl 2-chloroacetoacetate(C4/C5 Source)Start2->Intermediate1Intermediate22,4-Dimethylthiazole-5-carboxylic acidIntermediate1->Intermediate2Step 2: HydrolysisNaOH, EtOH/H2OTransitionAcyl Azide / Isocyanate(Transient Species)Intermediate2->TransitionStep 3a: DPPA, Et3NCurtius RearrangementFinaltert-Butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamateTransition->FinalStep 3b: t-BuOH TrapIn-situ Protection

Figure 1: Critical path analysis for the synthesis of the target Boc-protected aminothiazole.

Detailed Experimental Protocols

Step 1: Hantzsch Cyclization

Objective: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate. Mechanism: Condensation of a thioamide with an


12
ReagentRoleEquiv.Notes
Ethyl 2-chloroacetoacetate Electrophile1.0Provides C4-Me and C5-Ester
Thioacetamide Nucleophile1.1Provides C2-Me, S, and N
Ethanol (Absolute) Solvent-10 Vol (mL/g)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Dissolution: Charge Thioacetamide (1.1 equiv) and absolute Ethanol.[2] Stir until fully dissolved.

  • Addition: Add Ethyl 2-chloroacetoacetate (1.0 equiv) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature < 40°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.

  • Neutralization: Pour the residue into ice-water and neutralize with saturated NaHCO

    
     solution to pH 8.
    
  • Isolation: Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

    • Expected Yield: 80–90%

    • Appearance: Off-white to pale yellow solid.[1][2]

Step 2: Saponification

Objective: Conversion to 2,4-Dimethylthiazole-5-carboxylic acid.[1][2]

Protocol:

  • Solubilization: Dissolve the ethyl ester from Step 1 in a mixture of THF:Water (1:1).[2]

  • Hydrolysis: Add LiOH or NaOH (2.0 equiv). Stir at ambient temperature for 12 hours.

    • Checkpoint: If reaction is sluggish, heat to 50°C.

  • Acidification: Cool to 0°C. Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid often precipitates at this stage.[2]

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc/THF mixture.[2]

  • Drying: Dry the solid under high vacuum at 45°C.

    • Critical Quality Attribute: Ensure the solid is completely dry (water interferes with the subsequent Curtius step).

Step 3: Curtius Rearrangement (The "Money Step")

Objective: Synthesis of tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate. Safety Warning: DPPA (Diphenylphosphoryl azide) is toxic and potentially explosive.[2] Work behind a blast shield. Azides should not be distilled.[2]

ReagentRoleEquiv.
Thiazole Acid (from Step 2) Substrate1.0
DPPA Azide Source1.1
Triethylamine (Et

N)
Base1.2
tert-Butanol (t-BuOH) Solvent/Nucleophile10–15 Vol

Protocol:

  • Activation: In a dry flask under Nitrogen atmosphere, suspend the Thiazole Acid (1.0 equiv) in anhydrous tert-Butanol.

  • Base Addition: Add Triethylamine (1.2 equiv). The mixture should become homogeneous.

  • Azide Formation: Cool to 0°C. Add DPPA (1.1 equiv) dropwise. Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Rearrangement & Trapping: Heat the reaction mixture to reflux (approx. 82°C) for 12–16 hours.

    • Mechanism:[1][3][4][5][6] The acyl azide forms, thermally decomposes to the isocyanate (releasing N

      
      ), and is immediately trapped by the t-BuOH solvent to form the Boc-carbamate.
      
  • Workup: Cool to room temperature. Concentrate the t-BuOH under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate. Wash with 5% Citric Acid (to remove residual base/amines), then saturated NaHCO

    
    , then brine.[2]
    
  • Purification: Purify via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes).

    • Target Product: White to pale yellow solid.[2]

Analytical Validation (Self-Validating System)[1][2]

To confirm the structure and purity, the following analytical signatures must be observed.

NMR Spectroscopy ( H NMR, 400 MHz, DMSO- )
  • 
     1.48 ppm (s, 9H):  Characteristic tert-butyl (Boc) singlet.[2] This confirms the successful trapping of the isocyanate.
    
  • 
     2.25 ppm (s, 3H):  Methyl group at C2 position.[2]
    
  • 
     2.40 ppm (s, 3H):  Methyl group at C4 position.[2]
    
  • 
     9.80 ppm (br s, 1H):  Carbamate NH proton (exchangeable with D
    
    
    O).[2]
  • Absence of: Signals around 12-13 ppm (Carboxylic acid) or 4.1 ppm (Ethyl ester methylene), confirming complete conversion.[2]

Mass Spectrometry (LC-MS)[1][2][3]
  • Ionization Mode: ESI (+)

  • Target Mass: Calculated MW for C

    
    H
    
    
    N
    
    
    O
    
    
    S = 228.31 Da.[2]
  • Observed: [M+H]

    
     = 229.1 or [M+Na]
    
    
    = 251.1.[2]
  • Fragment: Loss of Boc group often yields a fragment at [M-56] or [M-100].[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 3 Moisture in t-BuOHUse anhydrous t-BuOH (distilled over CaH

or molecular sieves).[1][2] Water hydrolyzes the isocyanate to the unstable amine.[2]
Incomplete Reaction (Step 3) Old DPPA reagentVerify DPPA quality. Ensure reflux temperature is maintained (>80°C) to drive the rearrangement.[2][7]
Impurity: Urea formation Hydrolysis of IsocyanateStrictly exclude water.[2] The urea forms if the isocyanate reacts with the in situ generated amine (from hydrolysis).

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[2] "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)." Berichte der deutschen chemischen Gesellschaft, 20, 3118.[2]

  • Curtius Rearrangement on Thiazoles: Koolman, H., Heinrich, T., & Reggelin, M. (2010).[2] "Novel Syntheses of Variably Substituted Pyrrolo[2,3-d]thiazoles." Synthesis, 2010(18), 3152–3162.[2]

  • DPPA Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[2] "Diphenylphosphoryl azide.[2] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.

  • Catalog Verification: BLD Pharm. "tert-Butyl (2,4-dimethylthiazol-5-yl)carbamate (CAS 1376373-18-0)."[1][2]

"tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate molecular structure and weight"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate: Structure, Properties, and Synthesis

Introduction

tert-Butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate is a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. Its structure is characterized by a 2,4-disubstituted thiazole ring, a core scaffold found in numerous pharmacologically active molecules. The amine at the C5 position is protected by a tert-butoxycarbonyl (Boc) group, one of the most widely utilized protecting groups in organic synthesis due to its stability under various conditions and its facile, orthogonal removal under acidic treatment[1].

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed, field-proven protocol for the synthesis of this compound. As this molecule is primarily a synthetic intermediate, this document is designed for researchers and drug development professionals who require a practical understanding of its preparation and its utility as a building block for more complex molecular architectures. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both technical accuracy and practical applicability.

Molecular Structure and Physicochemical Properties

Structure Elucidation

The molecular architecture consists of a planar, five-membered 1,3-thiazole ring bearing two methyl groups at the C2 and C4 positions. The C5 position is substituted with a nitrogen atom that is part of a carbamate functional group, which is capped by a bulky tert-butyl group. This Boc-protecting group is crucial, as it deactivates the nucleophilicity of the amine, allowing for selective chemical modifications at other sites of a larger molecule[1][2].

Caption: 2D molecular structure of tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate.

Key Identifiers and Properties

Since tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate is not a widely cataloged commercial product, its identifiers and properties are calculated based on its established structure. These values are essential for analytical characterization and reaction planning.

PropertyValueSource
IUPAC Name tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate(Calculated)
Molecular Formula C₁₀H₁₆N₂O₂S(Calculated)
Molecular Weight 228.31 g/mol (Calculated)
Monoisotopic Mass 228.09325 Da(Calculated)
Canonical SMILES CC1=C(SC(=N1)C)NC(=O)OC(C)(C)C(Calculated)
InChI InChI=1S/C10H16N2O2S/c1-6-7(11-8(13)14-10(3,4)5)15-9(12-6)2/h11H,1-5H3(Calculated)
InChIKey YFWKVLJWLPKBFD-UHFFFAOYSA-N(Calculated)
Appearance Expected to be a white to off-white solid[3]
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate[3]

Synthesis and Methodologies

The synthesis of the title compound is logically approached via a two-step sequence: first, the construction of the core heterocyclic amine, 5-amino-2,4-dimethyl-1,3-thiazole, followed by the protection of its amino group.

Synthesis Workflow Visualization

The overall synthetic strategy is streamlined and relies on robust, well-documented reaction classes. The workflow ensures high yields and facilitates straightforward purification of the intermediate and final product.

G reagents1 Thiourea + 3-chloro-2-butanone step1 Step 1: Hantzsch Thiazole Synthesis reagents1->step1 intermediate Intermediate: 5-Amino-2,4-dimethyl- 1,3-thiazole step1->intermediate Cyclocondensation step2 Step 2: Boc Protection intermediate->step2 reagents2 Di-tert-butyl dicarbonate + Triethylamine (Base) reagents2->step2 product Final Product: tert-butyl N-(2,4-dimethyl- 1,3-thiazol-5-yl)carbamate step2->product N-Acylation

Caption: Synthetic workflow for tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate.

Step 1: Synthesis of 5-Amino-2,4-dimethyl-1,3-thiazole (Intermediate)

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and reliable method[4]. For the synthesis of a 5-aminothiazole, a variation using an α-haloketone and thiourea is effective.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 equivalent) in 100 mL of absolute ethanol.

  • Reaction Initiation: To the stirred solution, add 3-chloro-2-butanone (1.05 equivalents) dropwise at room temperature. The addition of the α-haloketone initiates the S-alkylation of thiourea, which is the rate-determining step.

  • Cyclocondensation: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. During this step, the initially formed S-alkylated isothiourea undergoes an intramolecular cyclization, followed by dehydration to form the aromatic thiazole ring.

  • Work-up and Isolation: Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This step quenches any remaining acid and precipitates the product.

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-amino-2,4-dimethyl-1,3-thiazole.

Causality and Field Insights:

  • Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for the required reflux temperature.

  • Stoichiometry: A slight excess of the chloroketone ensures the complete consumption of the thiourea starting material.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final structure of the purified amine should be confirmed using ¹H NMR and Mass Spectrometry to ensure it is suitable for the subsequent step.

Step 2: Boc Protection of 5-Amino-2,4-dimethyl-1,3-thiazole

The protection of the synthesized amine is achieved via N-acylation using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is highly efficient and chemoselective for primary and secondary amines[5].

Protocol:

  • Reaction Setup: Dissolve the 5-amino-2,4-dimethyl-1,3-thiazole (1.0 equivalent) in 100 mL of dichloromethane (DCM) or tetrahydrofuran (THF) in a 250 mL flask under ambient temperature.

  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). This organic base acts as a proton scavenger for the in situ generated carbonic acid, driving the reaction to completion without introducing nucleophilic side reactions.

  • Acylation: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is typically exothermic and should be maintained at room temperature.

  • Reaction Monitoring: Stir the reaction for 12-18 hours. Monitor the consumption of the starting amine by TLC.

  • Work-up and Isolation: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting crude solid is purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography to afford the final product, tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate, as a stable, solid material.

Causality and Field Insights:

  • Reagent Choice: (Boc)₂O is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (isobutylene, CO₂, and t-butanol), which are volatile and easily removed[1].

  • Base Function: The non-nucleophilic base is critical. Using a base like sodium hydroxide could lead to the hydrolysis of the (Boc)₂O reagent or the product carbamate.

  • Trustworthiness: The purity of the final compound must be validated. A sharp melting point and clean ¹H NMR and ¹³C NMR spectra, along with a correct mass spectrum, confirm the identity and purity of the target molecule.

Applications in Research and Development

tert-Butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate is not an end-product but a strategic intermediate. Its value lies in its dual functionality:

  • A Protected Nucleophile: The Boc-protected amine allows chemists to perform reactions on other parts of a molecule that would otherwise be incompatible with a free amine. For example, the thiazole ring could be further functionalized via metallation or cross-coupling reactions.

  • Latent Amine Functionality: Following other synthetic transformations, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, revealing the primary amine for subsequent coupling reactions, such as amide bond formation[1][6].

  • Scaffold for Drug Discovery: The 2,4-dimethylthiazole core is a privileged scaffold. Thiazole derivatives are known to exhibit a wide range of biological activities, and this building block provides a convenient entry point for the synthesis of novel analogues for screening in drug discovery programs[7].

Conclusion

This technical guide outlines the essential chemical information and a robust synthetic pathway for tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate. By leveraging a classical Hantzsch thiazole synthesis followed by a standard Boc protection, this valuable synthetic intermediate can be prepared efficiently. The detailed protocols and causal explanations provided herein serve as a reliable resource for researchers engaged in the fields of organic synthesis and pharmaceutical development, enabling the creation of complex molecules built upon the versatile thiazole framework.

References

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (N,N-dimethylcarbamimidoyl)carbamate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • RSC Publishing. (2015). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ResearchGate. (2017). Progress in the Synthesis of 5-Aminothiazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (2010). tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl tert-butyl(2-(2,2-dimethyl-4H-benzo[d][8]dioxin-6-yl)-2-hydroxyethyl)carbamate. Retrieved from [Link]

Sources

Methodological & Application

"enzymatic assay protocol using tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Characterizing Novel Thiazole-Containing Compounds in Enzymatic Assays: A Developmental Protocol for tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate

Abstract

This document provides a comprehensive guide for the development of an enzymatic assay to characterize the activity of novel research compounds, using tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate as a representative example. Due to the novelty of this specific molecule, a pre-established, validated protocol is not available. Therefore, this guide focuses on the principles and systematic workflow required to establish a robust and reliable enzymatic assay from the ground up. We will proceed with a hypothetical scenario where the thiazole moiety of our compound suggests a potential interaction with a kinase, a common target for such scaffolds. This application note will detail the necessary steps from initial hypothesis to a fully-fledged, validated protocol, emphasizing scientific integrity, experimental causality, and rigorous data analysis.

Introduction: The Challenge of Novel Compound Characterization

The discovery and development of new chemical entities (NCEs) is a cornerstone of therapeutic innovation. A critical step in this process is the characterization of the NCE's biological activity, which often begins with determining its interaction with specific enzymes. The compound tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate, with its thiazole core, represents a class of molecules with significant potential for biological activity. Thiazole rings are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs that target a wide range of enzymes.

However, when faced with a novel compound, a researcher will not have an off-the-shelf assay protocol. The primary challenge is to develop a de novo assay that is sensitive, reproducible, and specific to the interaction being measured. This guide provides the strategic framework and a detailed procedural example for this developmental process.

Hypothetical Target Selection: Why a Kinase?

The 2,4-disubstituted thiazole scaffold is a common feature in a variety of kinase inhibitors. Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing a central role in cellular signaling. Their dysregulation is implicated in numerous diseases, making them a major class of drug targets. Given the structural alerts within tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate, a logical starting point for an investigation is to screen it against a panel of kinases or to test its activity against a specific, well-characterized kinase. For the purpose of this guide, we will develop an assay to determine if our compound inhibits a generic human protein kinase.

The Assay Development Workflow

A successful enzymatic assay is not merely a set of steps but a validated system. The development process is iterative and requires careful optimization of multiple parameters. The overall workflow is designed to move from a qualitative "Does it interact?" to a quantitative "How potent is the interaction?".

Assay_Development_Workflow A Hypothesis Generation (e.g., Kinase Target) B Assay Principle Selection (e.g., Luminescence, Fluorescence) A->B C Reagent Sourcing & Prep (Enzyme, Substrate, Compound) B->C D Assay Optimization (Enzyme/Substrate Titration, Buffer Conditions) C->D E Compound Characterization (IC50 Determination) D->E E->D Re-optimize if needed F Assay Validation (Z'-factor, S/B Ratio) E->F G Final Protocol Established F->G

Caption: Workflow for de novo enzymatic assay development.

Detailed Protocol: Determining the IC50 of a Novel Kinase Inhibitor

This protocol describes a luminescence-based kinase assay. The principle is as follows: the kinase uses ATP to phosphorylate a substrate. After the reaction, a reagent is added that contains a thermostable luciferase. This luciferase will act on the remaining, unconsumed ATP, generating a luminescent signal that is inversely proportional to the kinase activity. An inhibitor will result in less ATP being consumed, and therefore a higher luminescent signal.

Materials and Reagents
Reagent/MaterialSupplierPurpose
Human Kinase (e.g., SRC, ABL)e.g., Promega, Sigma-AldrichThe enzyme of interest.
Kinase Substrate (Peptide)e.g., Promega, SignalChemThe molecule that the kinase will phosphorylate.
ATP (Adenosine 5'-Triphosphate)e.g., Sigma-AldrichCo-factor and phosphate donor for the kinase reaction.
Kinase Assay Buffer (e.g., Tris-HCl)In-house or CommercialMaintains optimal pH and ionic strength for the enzyme.
MgCl2e.g., Sigma-AldrichEssential co-factor for kinase activity.
DTT (Dithiothreitol)e.g., Sigma-AldrichReducing agent to maintain enzyme integrity.
Test Compound -tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate
DMSO (Dimethyl Sulfoxide)e.g., Sigma-AldrichSolvent for the test compound.
Kinase-Glo® Luminescent Assay KitPromegaReagent to detect remaining ATP and quantify kinase activity.
Solid White 384-well Assay Platese.g., CorningLow-volume plates suitable for luminescence measurements.
Plate Luminometere.g., BMG LABTECH, PerkinElmerInstrument to read the luminescent signal.
Reagent Preparation
  • Kinase Reaction Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 5 mM DTT. Store at 4°C.

  • ATP Stock Solution (10 mM): Dissolve high-purity ATP in nuclease-free water. Aliquot and store at -20°C.

  • Kinase Working Solution: Dilute the kinase enzyme in 1X Kinase Reaction Buffer to a concentration that is 2X the final desired concentration. This concentration must be determined during assay optimization (see Section 4).

  • Substrate/ATP Working Solution: Dilute the kinase substrate and ATP in 1X Kinase Reaction Buffer. The final concentration of ATP should be at or near its Km value for the specific kinase. This must be determined experimentally (see Section 4).

  • Test Compound Stock (10 mM): Dissolve tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). This will be used to generate a dose-response curve.

Assay Procedure (384-well format)
  • Compound Plating:

    • Add 250 nL of the compound dilutions (from the DMSO plate) to the wells of a white 384-well assay plate.

    • For control wells, add 250 nL of 100% DMSO.

      • 100% Inhibition Control (Min Signal): No enzyme.

      • 0% Inhibition Control (Max Signal): DMSO only (no compound).

  • Enzyme Addition:

    • Add 5 µL of the 2X Kinase Working Solution to all wells except the "Min Signal" control wells.

    • Add 5 µL of 1X Kinase Reaction Buffer to the "Min Signal" wells.

    • Tap the plate gently to mix. Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Shake the plate for 1 minute on a plate shaker.

    • Incubate the plate at 30°C for 1 hour. The incubation time is another parameter that may require optimization.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Shake the plate for 2 minutes to mix.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the plate on a luminometer.

Assay_Protocol_Flow start Start step1 Step 1: Compound Plating Add 250 nL of Compound/DMSO to 384-well plate start->step1 step2 Step 2: Enzyme Addition Add 5 µL of 2X Kinase Solution Incubate 15 min step1->step2 step3 Step 3: Reaction Initiation Add 5 µL of 2X Substrate/ATP Mix Incubate 1 hr at 30°C step2->step3 step4 Step 4: Detection Add 10 µL Kinase-Glo® Reagent Incubate 10 min step3->step4 read Read Plate Measure Luminescence step4->read end End read->end

Caption: Step-by-step experimental workflow for the kinase assay.

Assay Optimization and Validation: The Core of a Trustworthy Protocol

Before determining the potency of the test compound, the assay itself must be proven to be robust. This involves a series of optimization experiments.

Enzyme and Substrate Titration

The goal is to find concentrations of enzyme and ATP that produce a linear reaction rate and consume about 10-20% of the ATP during the reaction time. This ensures the assay is sensitive to inhibition.

  • Enzyme Titration: Perform the assay with a fixed, saturating concentration of ATP and substrate, but vary the kinase concentration. Plot signal vs. enzyme concentration to find the linear range.

  • ATP Titration (Km determination): With the optimal enzyme concentration, perform the assay across a range of ATP concentrations. Plot reaction rate vs. [ATP] and fit to the Michaelis-Menten equation to determine the Km. For inhibitor screening, an ATP concentration at or near the Km is typically used.

Data Analysis and IC50 Determination
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Signal_Inhibited - Signal_Min) / (Signal_Max - Signal_Min)

    • Signal_Inhibited is the signal from a well with the test compound.

    • Signal_Max is the average signal from the 0% inhibition (DMSO only) wells.

    • Signal_Min is the average signal from the 100% inhibition (no enzyme) wells.

  • Generate Dose-Response Curve:

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).

    • The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Assay Validation: Z'-factor

The Z'-factor is a statistical measure of the quality of an assay. It reflects the dynamic range and data variation. An assay is considered excellent for high-throughput screening (HTS) if its Z'-factor is between 0.5 and 1.0.

  • Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

  • This calculation should be performed using the max and min signal control wells from a full plate to ensure the assay is robust.

Conclusion and Next Steps

This guide outlines a systematic and scientifically rigorous approach to developing an enzymatic assay for a novel compound, tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate, within a hypothetical kinase inhibition model. By following the principles of assay optimization and validation, a researcher can confidently characterize the biological activity of this or any other new chemical entity. The resulting IC50 value provides a critical piece of data, guiding further studies such as selectivity profiling against other kinases, mechanism of action studies, and structure-activity relationship (SAR) analysis. This foundational work is essential for the progression of a compound through the drug discovery pipeline.

References

  • Title: Thiazole: A Privileged Scaffold in Medicinal Chemistry Source: Medicinal Chemistry Research URL: [Link]

  • Title: A Review on Recent Advances of Thiazole Derivatives as Kinase Inhibitors Source: Bioorganic Chemistry URL: [Link]

  • Title: Protein Kinases as Drug Targets Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: The Role of Thiazole Moieties in Drug Design Source: Molecules (MDPI) URL: [Link]

  • Title: Discovery of a series of 2,4-disubstituted thiazole derivatives as potent and selective inhibitors of protein kinase C theta (PKCθ) Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Application Note: Preclinical In Vivo Evaluation of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the in vivo evaluation of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate , a lipophilic thiazole derivative often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or anti-infectives).

Scientific Premise: The tert-butyl carbamate (Boc) group is traditionally a protecting group in organic synthesis. However, in a biological context, it can function as a lipophilic prodrug moiety that improves membrane permeability before being metabolically cleaved (via acid hydrolysis in the stomach or enzymatic action in the liver) to release the free amine, 5-amino-2,4-dimethylthiazole .

Critical Challenges:

  • Solubility: The Boc group and thiazole core create high lipophilicity (LogP > 3), necessitating advanced formulation strategies (e.g., co-solvents or cyclodextrins) for IV/PO administration.

  • Stability: The acid-labile nature of the Boc group means oral administration (PO) may result in premature deprotection in the gastric environment.

  • Metabolism: Thiazole rings are susceptible to CYP450-mediated oxidation (S-oxidation or epoxidation), potentially leading to reactive metabolites and hepatotoxicity.

Experimental Workflow (Logic Diagram)

The following decision tree outlines the critical path for evaluating this compound, prioritizing stability and exposure before efficacy.

G Start Compound Characterization Formulation Vehicle Selection (Solubility & Stability Check) Start->Formulation PK_Study PK Study (Rat/Mouse) IV (1 mg/kg) vs PO (10 mg/kg) Formulation->PK_Study Analysis Bioanalysis (LC-MS/MS) Monitor: Parent & Free Amine PK_Study->Analysis Decision Is Parent Bioavailable? Analysis->Decision Prodrug Pathway A: Prodrug Effect (High Amine / Low Parent) Decision->Prodrug Rapid Cleavage Stable Pathway B: Stable NCE (High Parent Exposure) Decision->Stable High Stability Tox MTD / Tolerability Study (5-Day Repeat Dose) Prodrug->Tox Stable->Tox Efficacy Efficacy Model (Xenograft or Inflammation) Tox->Efficacy

Caption: Workflow for evaluating the pharmacokinetic fate (Parent vs. Metabolite) and subsequent safety/efficacy profiling.

Formulation Strategy

Due to the high lipophilicity of the Boc-thiazole, standard saline formulations will precipitate. Use the following vehicle systems.

Recommended Vehicles
RouteVehicle CompositionPreparation Method
IV (Intravenous) 10% DMSO / 40% PEG400 / 50% Saline Dissolve compound in DMSO first. Slowly add PEG400 with vortexing. Add Saline last. Filter sterilize (0.22 µm).
PO (Oral) 0.5% Methylcellulose / 0.1% Tween 80 Micronize compound. Suspend in vehicle with high-shear homogenization.
Alt. PO (Solution) 20% HP-β-Cyclodextrin in Water (pH 7.4) Dissolve cyclodextrin in water. Add compound and sonicate for 30 mins. Adjust pH to 7.4 to prevent acid hydrolysis.

Quality Control: Check stability of the Boc group in the vehicle at T=0, 4h, and 24h by LC-MS. If >5% degradation occurs (loss of Boc), switch to a non-aqueous lipid vehicle (e.g., Labrasol).

Protocol A: Pharmacokinetics (PK) & Bioavailability

Objective: Determine the plasma half-life (


), clearance (

), and oral bioavailability (

). Crucially, quantify the ratio of Parent (Boc-protected) to Metabolite (Free Amine).
Study Design
  • Species: Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice (n=3 per timepoint).

  • Groups:

    • Group 1: IV Bolus (1 mg/kg).

    • Group 2: PO Gavage (10 mg/kg).

  • Sampling: Serial bleeding (tail vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulant: K2EDTA (Sodium Heparin may interfere with some LC-MS assays).

Bioanalysis (LC-MS/MS)
  • Sample Prep: Protein precipitation with Acetonitrile (containing Internal Standard).

  • Analytes:

    • Parent: tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate (MRM transition based on Boc loss).

    • Metabolite: 5-amino-2,4-dimethylthiazole (Monitor for de-Boc mass).

  • Calibration: Standard curves for both analytes are mandatory.

Data Interpretation
ParameterObservationConclusion

< 5%Poor absorption or First-Pass Metabolism.
Parent/Metabolite Ratio High MetaboliteCompound acts as a Prodrug ; efficacy is likely driven by the free amine.
Parent/Metabolite Ratio High ParentCompound is stable; Boc group is integral to pharmacophore.

Protocol B: Maximum Tolerated Dose (MTD)

Before efficacy studies, establish the safety ceiling. Thiazoles can induce liver injury; monitor hepatic enzymes.

Methodology
  • Design: Acute dose escalation (Staggered).

  • Doses: 10, 30, 100, 300 mg/kg (PO).

  • Observation Period: 48 hours post-dose.

  • Endpoints:

    • Clinical Signs: Piloerection, lethargy, body weight loss (>15% is endpoint).

    • Clinical Chemistry: ALT, AST, Bilirubin (24h post-dose).

Stop Rule: If 2/3 animals at a dose level show Grade 3 toxicity (severe lethargy, >15% weight loss), define MTD as the previous dose level.

Protocol C: Efficacy Model (Example: Xenograft)

Note: As this compound class is often explored for kinase inhibition (e.g., Src/Abl families) or anti-inflammatory activity, a tumor xenograft model is the standard proof-of-concept.

Tumor Growth Inhibition (TGI) Study
  • Model: CD-1 Nude Mice bearing subcutaneous tumor (e.g., A549 or specific cell line sensitive to thiazole inhibitors).

  • Implantation:

    
     cells in Matrigel (1:1) into the right flank.
    
  • Randomization: When tumors reach 100–150 mm³.

Treatment Groups
GroupTreatmentDoseScheduleRoute
1 Vehicle Control-QD x 21 daysPO
2 Reference Drug(e.g., Dasatinib)QD x 21 daysPO
3 Test Compound (Low)10 mg/kgQD x 21 daysPO
4 Test Compound (High)50 mg/kgQD x 21 daysPO
Measurements
  • Tumor Volume:

    
     (Measured 2x/week).
    
  • Body Weight: Measure daily to assess tolerability.

  • Terminal Endpoint: Harvest tumors for biomarker analysis (e.g., phosphorylation of target kinase) to prove Target Engagement .

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Discusses acid lability of Boc groups in vivo). Wiley. Link

  • National Cancer Institute (NCI). (2023). In Vivo Antitumor Efficacy Study Protocols. Link

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-OPT-505 Subject: Process Optimization & Troubleshooting for Thiazole-5-carbamate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Structural Analysis

Target Molecule: tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate. (Note: "Dimethyl-1,3-thiazol-5-yl" implies substitution at the remaining 2 and 4 positions, as position 5 is the attachment point. This guide assumes the 2,4-dimethyl isomer.)

The Core Challenge: Synthesizing 5-amino-1,3-thiazoles is chemically fraught due to the inherent instability of the free amine, which is prone to rapid oxidative decomposition and polymerization.

  • Direct Alkylation/Acylation: rarely feasible because the starting material (5-aminothiazole) cannot be stored.

  • The Solution: We must utilize "masked" amine strategies where the nitrogen is generated and protected in situ.

This guide focuses on the two most robust industrial routes:

  • The Curtius Rearrangement (Primary Route): From 2,4-dimethylthiazole-5-carboxylic acid.

  • Buchwald-Hartwig Cross-Coupling (Alternative Route): From 5-bromo-2,4-dimethylthiazole.

Primary Workflow: The Curtius Rearrangement

This is the industry-standard approach because it avoids the isolation of the unstable free amine. The carboxylic acid precursor is stable, cheap, and commercially available.

Mechanistic Workflow (Visualization)

CurtiusWorkflow Acid Thiazole-5-COOH (Stable Precursor) Azide Acyl Azide (Intermediate) Acid->Azide Activation Isocyanate Isocyanate (Reactive Species) Azide->Isocyanate Rearrangement Product Boc-Carbamate (Target) Isocyanate->Product Nu- Attack DPPA DPPA + Et3N (0°C) DPPA->Acid Heat Heat (80°C) -N2 Gas Heat->Azide Trap t-BuOH (Solvent/Trap) Trap->Isocyanate

Figure 1: The One-Pot Curtius Rearrangement strategy.[1] Critical control points are the activation temperature (0°C) and the rearrangement temperature (80°C).

Optimized Protocol

Reagents:

  • Substrate: 2,4-Dimethylthiazole-5-carboxylic acid (1.0 equiv)

  • Azide Source: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.1–1.2 equiv)

  • Solvent: Anhydrous tert-Butanol (

    
    -BuOH) (10–20 volumes)
    

Step-by-Step Methodology:

  • Activation (Acyl Azide Formation):

    • Dissolve the carboxylic acid and TEA in anhydrous

      
      -BuOH.
      
    • Cool to 0°C (ice bath).

    • Add DPPA dropwise over 15 minutes. Reasoning: Exothermic reaction; controlling rate prevents premature decomposition.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Rearrangement (Isocyanate Formation):

    • Heat the mixture to 80–90°C (reflux).

    • Observation: Evolution of

      
       gas will occur.[2] Ensure the system is vented through a bubbler to monitor gas evolution.
      
    • Maintain reflux for 4–16 hours until gas evolution ceases and LCMS shows consumption of the acyl azide intermediate.

  • Workup (Phosphate Removal):

    • Cool to RT. Concentrate under reduced pressure to remove excess

      
      -BuOH.
      
    • Dissolve residue in EtOAc. Wash with saturated

      
        (removes diphenylphosphate byproducts) followed by brine.
      
    • Dry over

      
       and concentrate.
      
Troubleshooting Guide (Curtius Route)
SymptomProbable CauseCorrective Action
Low Yield / Urea Formation Moisture Ingress. Water hydrolyzes the isocyanate to the free amine, which attacks the remaining isocyanate to form a symmetric urea.Strict Anhydrous Conditions: Use molecular sieves to dry

-BuOH. Ensure the reflux condenser has a drying tube.
Incomplete Conversion Premature Heating. If heated before the acyl azide is fully formed, the acid may decarboxylate or fail to react.Verify Step 1: Ensure the reaction stirs at RT for at least 1 hour before heating to reflux. Check LCMS for acyl azide mass (M+25) before heating.
"Sticky" Impurities Phosphorus Byproducts. DPPA leaves difficult-to-remove phosphorus residues.Enhanced Wash: Wash the organic layer with 10% aqueous citric acid (if product is acid-stable) or extensive saturated

washes.
Explosion Risk Azide Accumulation. Never concentrate the acyl azide intermediate. Always process it directly to the isocyanate in solution.

Alternative Workflow: Buchwald-Hartwig Amination

Use this route if the carboxylic acid is unavailable or if you need to install the carbamate late-stage on a complex molecule.

Catalytic Cycle & Ligand Selection[4][5]
  • Substrate: 5-Bromo-2,4-dimethylthiazole.

  • Nucleophile: tert-Butyl carbamate (

    
    ).
    
  • Catalyst System:

    
     or 
    
    
    
    with Xantphos or BrettPhos .
    • Why Xantphos? Thiazoles are S-containing heterocycles that can poison Pd. Xantphos is a bidentate ligand with a wide bite angle that resists displacement by the thiazole sulfur.

Optimized Protocol
  • Inert Atmosphere: Flame-dry glassware; cycle Argon/Vacuum 3 times.

  • Loading: Add 5-bromothiazole (1.0 equiv),

    
     (1.2 equiv), 
    
    
    
    (2.0 equiv), and Xantphos (0.05 equiv).
  • Catalyst Addition: Add

    
     (0.025 equiv) last.
    
  • Solvent: Add degassed 1,4-dioxane or Toluene.

  • Reaction: Heat to 100°C for 12–18 hours.

Troubleshooting Guide (Pd-Coupling)
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst Poisoning. The thiazole sulfur is coordinating to Pd.Switch Ligand: Move to BrettPhos or tBuBrettPhos (specifically designed for difficult heteroaryl couplings). Increase catalyst loading to 5 mol%.
Protodehalogenation Hydride Source. Pd inserts into C-Br, then eliminates H instead of N.Solvent Choice: Ensure solvent is strictly anhydrous. Avoid alcohols. Switch base from NaOtBu to

or

.

Purification & Stability (Critical)

Thiazole carbamates often streak on silica gel due to the basicity of the thiazole nitrogen interacting with acidic silanols.

The "Neutralized Silica" Technique

Do not run a standard column. You must deactivate the silica.[3]

  • Slurry Preparation: Mix silica gel with Hexanes containing 1% Triethylamine (Et3N) .

  • Packing: Pour the slurry into the column.

  • Elution: Run the column using Hexanes/EtOAc (with 1% Et3N in the mobile phase).

  • Result: Sharp peaks, no tailing, higher recovery.

Stability Decision Tree

Stability Start Product Isolated Check Is it an Oil or Solid? Start->Check Oil Oil (Likely Impure) Check->Oil Oil Solid Solid (Stable) Check->Solid Solid Action1 Triturate with Hexanes/Pentane to induce crystallization Oil->Action1 Action2 Store at -20°C under Argon Solid->Action2 Action1->Action2 Success

Figure 2: Post-purification handling. Thiazole carbamates should be solids; oils often indicate solvent trapping or impurities.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • TCI Chemicals. (2025). Practical Example: Synthesis of a Carbamate Using DPPA. TCI Europe N.V. Technical Notes. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. Link

  • BenchChem. (2025).[5] Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem Technical Support. Link

  • Organic Chemistry Portal. (2024). Curtius Rearrangement: Mechanisms and Recent Literature. Link

Sources

"preventing degradation of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate during storage"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

You are working with a Boc-protected 5-aminothiazole . This is a "push-pull" system where the electron-rich thiazole ring is stabilized by the electron-withdrawing tert-butyloxycarbonyl (Boc) group.

The Critical Risk: The stability of this molecule relies entirely on the integrity of the Boc group. 5-aminothiazoles are inherently unstable; they are prone to rapid oxidation and polymerization once the protecting group is removed. Therefore, degradation is not linear—it is catastrophic. Once trace acid triggers the loss of the Boc group, the resulting free amine will degrade into black tars or colored impurities within hours to days.

The Degradation Matrix (Root Cause Analysis)
Stress FactorMechanism of ActionVisual Indicator
Protic Acid (H⁺) Catalyzes cleavage of the Boc group (isobutylene loss).Gas evolution (bubbles in solution), distinct isobutylene odor.
Moisture (H₂O) Hydrolysis of the carbamate to carbamic acid

free amine.
Hygroscopic clumping, "wet" appearance.
Oxidation (O₂/DMSO) Oxidation of the thiazole sulfur or the deprotected amine.Yellowing or browning of the white solid.
Heat (>40°C) Thermal elimination of the Boc group (Cope-like elimination).Melting/decomposition (often <100°C for this class).

The "Golden Standard" Storage Protocol

Do not treat this as a standard organic solid. Follow this rigorous protocol to ensure shelf-life >12 months.

Step-by-Step Storage Workflow
  • Isolation: Ensure the compound is free of residual acid from synthesis (e.g., TFA or HCl).

    • Validation: Dissolve a small amount in neutral water/methanol; pH should be neutral (6.0–7.5). If acidic, wash with saturated NaHCO₃ and re-dry.

  • Drying: Dry under high vacuum (<1 mbar) for 24 hours to remove trace solvents. Solvents like DCM or chloroform can generate trace HCl over time, catalyzing degradation.

  • Container Selection: Use an amber glass vial with a Teflon-lined screw cap.

    • Why Amber? Thiazoles can be photosensitive.

    • Why Teflon? Rubber septa are permeable to moisture and oxygen over long periods.

  • Inert Atmosphere: Flush the vial with dry Argon (preferred over Nitrogen due to density) before sealing.

  • Secondary Containment: Place the vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

  • Temperature: Store at -20°C .

    • Warning: Do not store in a "frost-free" freezer that cycles temperature.

❌ Forbidden Conditions (Do Not Do This)
  • Do NOT store in DMSO solution. Aminothiazoles are known to degrade and dimerize in DMSO, even at -20°C [1].

  • Do NOT store in the presence of TFA vapors. (e.g., in a shared fridge with poorly sealed acid containers).

Visualization: The Domino Degradation Pathway

The following diagram illustrates why "minor" Boc loss leads to major purity failure.

DegradationPathway Intact Intact Boc-Thiazole (White Solid) Carbamic Unstable Carbamic Acid Intact->Carbamic Hydrolysis/Acidolysis Acid Trace Acid / Moisture Acid->Intact FreeAmine Free 5-Aminothiazole (Highly Reactive) Carbamic->FreeAmine -CO2 Isobutylene Isobutylene Gas (Mass Loss) Carbamic->Isobutylene CO2 CO2 Gas Carbamic->CO2 Oxidation Oxidative Dimerization (Yellow/Brown Impurities) FreeAmine->Oxidation Rapid Air Oxidation

Caption: The "Domino Effect" of degradation. Once the Boc group is compromised (green to yellow), the resulting free amine (red) rapidly oxidizes into irreversible impurities (black).

Troubleshooting & FAQs

Q1: My white powder has turned slightly yellow after 3 months. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation, likely of the thiazole sulfur or trace amounts of deprotected amine.

  • Action: Run an LC-MS.

    • If purity is >95% and the main impurity is the sulfoxide (M+16), you may be able to use it for robust reactions.

    • If you see significant baseline noise or "tars," recrystallize immediately. Do not use "as is" for sensitive catalysis.

Q2: The LC-MS shows a mass of M-100. What happened?

  • Diagnosis: You have lost the Boc group (Molecular weight of Boc fragment = 100 Da).

  • Cause: The sample was likely exposed to acidic vapors or heated excessively during drying.

  • Fix: The material is now the free amine. It must be re-protected with Boc₂O immediately or used instantly. It cannot be stored.

Q3: Can I store a stock solution in Methanol or DMF?

  • Answer: No.

    • Methanol: Protic solvents can promote slow solvolysis of the carbamate over weeks.

    • DMF: Often contains trace dimethylamine (basic) or formic acid (acidic) from hydrolysis, both of which degrade the carbamate.

    • Recommendation: Always store as a dry solid. If a solution is required, prepare it fresh in anhydrous THF or DCM.

Q4: I see a new peak in the NMR at ~1.5 ppm (singlet) that isn't the Boc group.

  • Diagnosis: This is likely tert-butanol or isobutylene oligomers trapped in the lattice, indicating decomposition.

  • Action: Compare the integration of the Boc peak (9H) to the aromatic thiazole proton. If the ratio is <9:1, degradation has occurred.

Quality Control (Self-Validation)

Before using valuable material in a synthesis, perform this 10-minute QC check.

The "Quick-Check" Workflow
  • Visual Inspection:

    • Pass: White to off-white crystalline solid.

    • Fail: Yellow, orange, or sticky gum.

  • Solubility Test:

    • Dissolve 1 mg in 1 mL DCM.

    • Pass: Clear, colorless solution.

    • Fail: Turbid or insoluble particulates (indicates polymerization).

  • TLC (Thin Layer Chromatography):

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Stain: Ninhydrin.

    • Observation: The Boc-protected compound should NOT stain red/purple with Ninhydrin (blocked amine). If you see a spot on the baseline that stains red, the Boc group has fallen off.

References

  • Ellinger, B., et al. (2011). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. (Demonstrates instability and dimerization of aminothiazoles in DMSO storage).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Authoritative text on Boc acid/thermal stability).

  • Chakraborti, A. K., et al. (2006).[1][2] Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst for N-Boc protection. Org. Biomol. Chem. (Discusses acid sensitivity of Boc groups).

Sources

Technical Support Center: Solubility Troubleshooting for Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for addressing solubility challenges with tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Our approach is rooted in fundamental physicochemical principles and validated through extensive field experience.

Understanding the Challenge: Why is Solubility an Issue?

Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate (CAS No. 1376373-18-0) is a compound with a calculated LogP of approximately 1.96, indicating a degree of lipophilicity that can lead to poor solubility in aqueous solutions.[1] Its molecular structure, featuring a thiazole ring and a tert-butyl carbamate group, contributes to this characteristic. For many biological and pharmaceutical applications, achieving a stable and appropriate concentration in aqueous buffers is critical for reliable experimental results.

This guide provides a systematic approach to overcoming these solubility hurdles, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues faced when working with tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate.

Q1: I'm observing precipitation when I add my DMSO stock solution of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate to my aqueous buffer. What is happening and how can I prevent this?

A1: This phenomenon, often termed "crashing out," occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in the solvent environment causes the compound to precipitate out of the solution.

To prevent this, consider the following strategies:

  • Lower the Final Concentration: The most direct solution is to work with a lower final concentration of the compound that is within its aqueous solubility limit.

  • Optimize the Dilution Process: Instead of adding the stock solution directly to the full volume of the buffer, try adding the buffer to the stock solution gradually while vortexing or stirring. This allows for a more controlled dilution.[2]

  • Incorporate a Co-solvent in the Final Solution: Including a water-miscible co-solvent in your final aqueous buffer can help maintain the compound's solubility.[2][][4]

Q2: What are the primary methods to enhance the aqueous solubility of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate?

A2: There are several established techniques to improve the solubility of poorly water-soluble compounds.[5][6][7][8] The most common and effective methods include:

  • Co-solvents: The use of water-miscible organic solvents can significantly increase solubility.[2][4][6][9][10]

  • pH Adjustment: The solubility of ionizable compounds can be manipulated by adjusting the pH of the buffer.[][6][10][11][12]

  • Surfactants: The formation of micelles by surfactants can encapsulate hydrophobic molecules, increasing their apparent solubility.[6][13][14][15][16][17]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic guest molecules, enhancing their aqueous solubility.[18][19][20][][22]

The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and any potential downstream effects of the solubilizing agents.

Q3: Can I use pH adjustment to improve the solubility of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate?

  • For Weakly Basic Compounds: Lowering the pH of the buffer can protonate the molecule, increasing its solubility.

  • For Weakly Acidic Compounds: Increasing the pH can deprotonate the molecule, also leading to increased solubility.

It is recommended to perform a simple pH-solubility profile experiment to determine the optimal pH range for your compound. Be mindful that significant deviations from physiological pH may impact your experimental system.[11]

Q4: Are there any potential downsides to using co-solvents, surfactants, or cyclodextrins?

A4: Yes, while these agents are effective at increasing solubility, they can also have unintended effects on your experiments.

  • Co-solvents: High concentrations of organic solvents like DMSO or ethanol can be toxic to cells and may interfere with enzyme activity or other biological assays.

  • Surfactants: Surfactants can disrupt cell membranes and protein structures. The choice of surfactant (anionic, cationic, or non-ionic) and its concentration are critical.[14][15]

  • Cyclodextrins: While generally well-tolerated, some cyclodextrins can have biological effects, such as extracting cholesterol from cell membranes.

It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Flowchart

This flowchart provides a systematic approach to troubleshooting solubility issues with tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate.

Solubility_Troubleshooting start Start: Solubility Issue (Precipitation Observed) check_concentration Is the final concentration absolutely necessary? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No explore_solubilization Explore Solubilization Techniques check_concentration->explore_solubilization Yes co_solvent Try Co-solvents (e.g., Ethanol, PEG 400) explore_solubilization->co_solvent ph_adjustment Investigate pH Adjustment explore_solubilization->ph_adjustment surfactant Use Surfactants (e.g., Tween 80, Polysorbate 80) explore_solubilization->surfactant cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) explore_solubilization->cyclodextrin success Solubility Achieved co_solvent->success Success failure Consult Further/ Consider Alternative Compound co_solvent->failure Failure ph_adjustment->success Success ph_adjustment->failure Failure surfactant->success Success surfactant->failure Failure cyclodextrin->success Success cyclodextrin->failure Failure vehicle_control Crucial Step: Include Vehicle Controls in all experiments success->vehicle_control

Caption: A step-by-step guide to resolving solubility problems.

Experimental Protocols

Below are detailed protocols for enhancing the solubility of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate. Always begin with small-scale tests to determine the optimal conditions before preparing larger volumes.

Protocol 1: Solubilization Using a Co-solvent (Ethanol)

Objective: To prepare a stock solution of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate in ethanol and dilute it into an aqueous buffer.

Materials:

  • Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate powder

  • Ethanol (95% or absolute)

  • Aqueous buffer of choice (e.g., PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution: Weigh the desired amount of the compound and dissolve it in a minimal amount of ethanol. For example, prepare a 10 mg/mL stock solution.

  • Initial Dilution: In a separate tube, add the desired volume of your aqueous buffer.

  • Slow Addition and Mixing: While vortexing the buffer, slowly add the ethanolic stock solution dropwise. This gradual addition is crucial to prevent precipitation.

  • Final Volume Adjustment: Adjust the final volume with the aqueous buffer to achieve the desired final concentration of the compound and co-solvent.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Note: It is advisable to keep the final concentration of ethanol as low as possible, typically below 1% (v/v), to minimize its impact on biological systems.

Protocol 2: Solubilization Using pH Adjustment

Objective: To determine the effect of pH on the solubility of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate and prepare a solution at an optimal pH.

Materials:

  • Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate powder

  • A series of buffers with different pH values (e.g., pH 4, 7, 9)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Stir plate and stir bars

Procedure:

  • Prepare Buffer Solutions: Prepare a set of buffers covering a range of pH values.

  • Add Compound: To a fixed volume of each buffer, add an excess amount of the compound (i.e., more than you expect to dissolve).

  • Equilibration: Stir the suspensions at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspensions to remove the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Optimal pH Selection: Based on the results, select the pH at which the solubility is highest and is compatible with your experimental system.

  • Solution Preparation: Prepare the final solution by dissolving the compound in the buffer at the optimal pH.

Protocol 3: Solubilization Using a Surfactant (Tween® 80)

Objective: To enhance the solubility of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate using a non-ionic surfactant.

Materials:

  • Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate powder

  • Tween® 80 (Polysorbate 80)

  • Aqueous buffer of choice

  • Sonicator (optional)

Procedure:

  • Prepare Surfactant Solution: Prepare a stock solution of Tween® 80 in your aqueous buffer (e.g., 10% w/v).

  • Compound Dispersion: Add the desired amount of the compound to a small volume of the buffer.

  • Add Surfactant: While stirring, add the Tween® 80 stock solution to the compound suspension to achieve a final surfactant concentration typically in the range of 0.1% to 1% (w/v).

  • Sonication (Optional): If the compound does not readily dissolve, sonicate the mixture for a few minutes to aid in micelle formation and solubilization.

  • Final Volume Adjustment: Bring the solution to the final volume with the aqueous buffer.

Protocol 4: Solubilization Using a Cyclodextrin (HP-β-CD)

Objective: To increase the solubility of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate through inclusion complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Stir plate and stir bars

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer. The concentration will depend on the desired molar ratio of cyclodextrin to the compound. A common starting point is a 1:1 or 1:2 molar ratio.

  • Add Compound: Slowly add the compound powder to the cyclodextrin solution while stirring.

  • Equilibration: Allow the mixture to stir for several hours or overnight to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved material remains, filter the solution to obtain a clear stock solution of the complex.

Data Summary Tables

Table 1: Recommended Starting Concentrations for Solubilizing Agents

Solubilizing AgentTypical Starting ConcentrationMaximum Recommended Concentration (for cell-based assays)
Ethanol1-5% (v/v) in stock< 1% (v/v) in final solution
DMSO5-10% (v/v) in stock< 0.5% (v/v) in final solution
Tween® 800.1-1% (w/v)0.1% (w/v)
HP-β-CD1-5% (w/v)Dependent on cell type and assay

Table 2: Comparison of Solubilization Methods

MethodAdvantagesDisadvantagesBest For
Co-solvents Simple, effective for many compoundsPotential for toxicity, can affect protein structureInitial screening, non-cellular assays
pH Adjustment Can be very effective for ionizable compoundsMay not be compatible with biological systems, risk of precipitation upon pH changeCompounds with acidic or basic functional groups
Surfactants High solubilizing capacityCan disrupt membranes, interfere with assaysFormulations, in vitro release studies
Cyclodextrins Generally low toxicity, can improve stabilityCan have biological effects, may not be effective for all moleculesIn vivo studies, cell-based assays where co-solvents are problematic

Concluding Remarks

The solubility of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate in aqueous buffers can be significantly improved by a systematic approach that evaluates the use of co-solvents, pH adjustment, surfactants, and cyclodextrins. It is imperative to empirically determine the most effective and least disruptive method for your specific experimental context. Always include appropriate vehicle controls to ensure that the observed effects are due to the compound of interest and not the solubilizing agents.

Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Surfactant Excipients - Protheragen.
  • Vertex AI Search. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. (n.d.). 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (N,N-dimethylcarbamimidoyl)carbamate. Retrieved from [Link]

  • SlideShare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

Sources

"interpreting ambiguous NMR peaks for tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Ambiguous NMR Peaks for tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate Ticket ID: NMR-THZ-005 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely observing signal doubling (splitting) or line broadening in the ¹H NMR spectrum of tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate. This is rarely due to impurities.

The primary cause is restricted rotation (rotamerism) around the carbamate C–N bond, creating two distinct conformers observable on the NMR time scale at room temperature. This guide provides the diagnostic protocols to confirm structure and resolve these ambiguities.

Part 1: Diagnostic Triage (Troubleshooting Flowchart)

Before modifying your experiment, use this logic flow to identify the specific nature of your spectral ambiguity.

NMR_Troubleshooting Start Start: Ambiguous NMR Spectrum CheckSplit Are peaks doubled (split)? (e.g., two t-Bu singlets) Start->CheckSplit Rotamer Diagnosis: Rotamerism (Restricted Rotation) CheckSplit->Rotamer Yes CheckBroad Are peaks broad or missing? CheckSplit->CheckBroad No VT_Protocol Action: Run Variable Temperature (VT) NMR Rotamer->VT_Protocol NH_Check Is the NH signal missing/broad? CheckBroad->NH_Check Proton C13_Check Are 13C signals missing? CheckBroad->C13_Check Carbon D2O_Test Action: D2O Exchange Test NH_Check->D2O_Test Relax_Delay Action: Increase d1 (Relaxation Delay) C13_Check->Relax_Delay

Figure 1: Diagnostic workflow for identifying the source of NMR anomalies in thiazole carbamates.

Part 2: The "Ghost" Peaks (Rotamerism)

The Phenomenon

The most common issue with tert-butyl carbamates (Boc groups) attached to bulky or heteroaromatic systems is the appearance of "extra" peaks. You may see:

  • Two singlets for the tert-butyl group (ratio often unequal, e.g., 3:1).

  • Two sets of singlets for the methyl groups on the thiazole ring.

The Mechanism

The C(O)–N bond in the carbamate has partial double-bond character due to resonance. This creates a high energy barrier to rotation.[1] At room temperature (298 K), the interconversion between the s-cis and s-trans rotamers is slow on the NMR timescale, resulting in two distinct sets of signals.[2]

Figure 2: Equilibrium between carbamate rotamers causing signal doubling.

Validation Protocol: Variable Temperature (VT) NMR

To confirm that the extra peaks are rotamers and not impurities, you must accelerate the rotation to reach the coalescence temperature .

  • Solvent Choice: Switch to DMSO-d6 (boiling point allows heating >100°C). CDCl3 is unsuitable due to its low boiling point.

  • Step-by-Step Heating:

    • Acquire a baseline spectrum at 25°C (298 K).

    • Increase temperature in 20°C increments (40°C, 60°C, 80°C).

    • Target: At ~80–100°C, the split peaks should broaden and merge (coalesce) into single, sharp averages.

  • Result Interpretation:

    • Peaks Merge: Confirmed Rotamers. The sample is pure.

    • Peaks Remain Distinct: Likely an impurity or a regioisomer (e.g., 2,5-dimethyl vs 2,4-dimethyl).

Part 3: Signal Assignment Guide

Use the table below to assign protons correctly. Note that chemical shifts (


) are solvent-dependent.
¹H NMR Assignment Table (Typical in DMSO-d6)
MoietyProton CountMultiplicityApprox.[3][4] Shift (ppm)Notes
NH (Amide) 1HBroad Singlet9.5 – 10.5Highly variable; disappears with D₂O shake.
Thiazole C2-CH₃ 3HSinglet2.45 – 2.60Deshielded by adjacent S and N.
Thiazole C4-CH₃ 3HSinglet2.15 – 2.30Slightly upfield relative to C2-Me.
Boc (t-Bu) 9HSinglet1.45 – 1.55Intense peak; may appear as two unequal singlets at RT.
Troubleshooting Specific Regions
1. The Thiazole Methyls (Overlap Risk)
  • Issue: The C2-Me and C4-Me signals may appear close together.

  • Differentiation: The C2-Methyl is flanked by both the Sulfur and Nitrogen of the ring, causing a stronger deshielding effect (downfield shift) compared to the C4-Methyl.

  • Reference: In similar 2,4-dimethylthiazole systems, the C2-Me appears ~0.3 ppm downfield of the C4-Me [1].

2. The "Missing" NH Proton
  • Issue: The amide proton is often broad or invisible.

  • Cause:

    • Quadrupolar Broadening: The NH is attached to a ¹⁴N nucleus (spin = 1), which causes rapid relaxation and broadening.

    • Exchange: Acidic NH protons exchange with trace water in the solvent.

  • Solution: Run the spectrum in dry DMSO-d6. If the peak is still broad, this is normal for thiazole-carbamates.

Part 4: ¹³C NMR Optimization

Users often report "missing peaks" in the carbon spectrum. This is usually due to relaxation physics, not sample impurity.

The "Silent" Carbons
  • Quaternary Carbons (Cq): The thiazole C2, C4, C5, and the Boc Carbonyl (C=O) have no attached protons. They rely on inefficient Dipolar relaxation.

  • Consequence: In standard proton-decoupled ¹³C experiments, these peaks have very low intensity.

Optimization Protocol

To visualize these carbons:

  • Increase Relaxation Delay (d1): Standard parameters use d1 = 1.0 sec. Increase this to 3.0 – 5.0 seconds to allow quaternary carbons to relax fully.

  • Increase Scans (ns): Signal-to-noise ratio scales with the square root of scans. Increase from standard 256/512 to 1024 scans .

  • Expected ¹³C Shifts:

    • C=O (Boc): ~153 ppm

    • Thiazole C2: ~158-160 ppm (Deshielded)

    • Thiazole C5: ~125-135 ppm (Attached to N)

    • Thiazole C4: ~140-145 ppm[5]

    • t-Bu (Cq): ~80 ppm

    • Methyls: ~10-20 ppm

References

  • Canadian Journal of Chemistry . "Proton Magnetic Resonance Spectra of Thiazole and Its Methyl Derivatives." Can. J. Chem., vol. 43, 1965. Link

  • National Institutes of Health (PMC) . "Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study." PMC, 2023. Link

  • Tokyo Chemical Industry (TCI) . "Synthesis of a Carbamate Using DPPA." TCI Practical Examples. Link

  • University of Illinois . "NMR Chemical Shifts of Trace Impurities." School of Chemical Sciences. Link

Sources

Validation & Comparative

Reproducibility & Utility Guide: tert-Butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Experiments Using tert-Butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate Content Type: Publish Comparison Guide

Executive Summary

This guide addresses the technical challenges associated with tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate (CAS: 1376373-18-0), a critical intermediate for synthesizing kinase inhibitors and RNA helicase (e.g., DHX33) modulators.

The primary reproducibility bottleneck with 5-aminothiazoles is their inherent instability (oxidation and polymerization) as free amines. This Boc-protected carbamate serves as a "shelf-stable" surrogate. This guide compares its performance against alternative synthetic routes and provides a self-validating protocol for its synthesis and controlled deprotection.

Critical Analysis: The "Masked" Amine Strategy

The 2,4-dimethyl-1,3-thiazol-5-amine moiety is electron-rich and prone to rapid oxidative decomposition. Direct isolation of the free amine often leads to variable yields and "black tar" formation. The Boc-carbamate strategy circumvents this by releasing the amine only in situ or immediately prior to coupling.

Comparative Performance: Boc-Carbamate vs. Alternatives
FeatureMethod A: Boc-Carbamate (Recommended) Method B: Free Amine Isolation Method C: Nitro Reduction
Precursor Stability High (Stable solid >1 yr at 4°C)Low (Decomposes <24h at RT)Moderate (Nitro-thiazoles are stable)
Purity Profile High (>98% crystallizable)Variable (oxidation byproducts)Variable (incomplete reduction)
Reaction Control Excellent (Stoichiometric release)Poor (Handling time sensitive)Moderate (Catalyst poisoning risk)
Atom Economy Lower (Loss of isobutylene/CO2)HighModerate
Primary Risk Acid sensitivity of thiazole ringOxidative Polymerization Over-reduction / Ring cleavage
Mechanistic Pathway & Workflow

The most reproducible route to this compound is the Curtius Rearrangement of 2,4-dimethylthiazole-5-carboxylic acid. This avoids the handling of the unstable free amine during the intermediate stages.

G Acid Start: Thiazole-5-COOH Azide Intermed: Acyl Azide Acid->Azide DPPA / Et3N Isocyanate Intermed: Isocyanate (Unstable) Azide->Isocyanate Heat (Δ) - N2 BocProduct Product: Boc-Carbamate (Stable Storage) Isocyanate->BocProduct t-BuOH (Trapping) Deprotection Action: Acid Deprotection BocProduct->Deprotection HCl/Dioxane or TFA Coupling End Goal: Amide Coupling Deprotection->Coupling Immediate Use

Figure 1: The Curtius Rearrangement pathway ensures the unstable amine is only generated at the final step. The isocyanate intermediate is trapped in situ.

Validated Experimental Protocols
Protocol A: Synthesis via Curtius Rearrangement

Objective: Synthesize the stable Boc-carbamate from the carboxylic acid.

Reagents:

  • 2,4-Dimethylthiazole-5-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (t-BuOH) (Excess, solvent/reagent)

  • Toluene (Co-solvent, optional)

Step-by-Step:

  • Activation: In a flame-dried flask under N₂, dissolve the carboxylic acid in anhydrous t-BuOH (or 1:1 Toluene/t-BuOH). Add TEA.

  • Azide Formation: Cool to 0°C. Add DPPA dropwise. Stir for 30 min at 0°C, then 1h at RT.

    • Self-Validation Check: Monitor by TLC.[1] The acid spot should disappear.

  • Rearrangement: Heat the reaction to reflux (approx. 80-90°C) for 4–6 hours.

    • Observation: Evolution of N₂ gas indicates isocyanate formation.

  • Workup: Cool to RT. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% citric acid (removes TEA), saturated NaHCO₃, and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 65–80%.

    • Appearance: White to off-white solid.[2]

Protocol B: Controlled Deprotection & Coupling

Objective: Remove Boc group and couple immediately to prevent decomposition.

Step-by-Step:

  • Dissolution: Dissolve the Boc-carbamate in anhydrous DCM (0.1 M).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at 0°C. Stir at RT for 1–2 hours.

    • Note: Avoid TFA if the thiazole ring is sensitive to very high acidity; HCl/Dioxane is often cleaner for this substrate.

  • Monitoring: Check LCMS for mass [M+H]⁺ = 129.0 (free amine).

  • Isolation (Avoid if possible): If isolation is necessary, concentrate in vacuo to obtain the hydrochloride salt. Do not neutralize to the free base unless immediately reacting.

  • Coupling: Re-suspend the HCl salt in the coupling solvent (DMF/DCM), add the coupling partner (e.g., carboxylic acid), and then add the base (DIPEA) to liberate the amine in situ in the presence of the electrophile.

Troubleshooting & Reproducibility Factors
IssueProbable CauseCorrective Action
Low Yield (Synthesis) Moisture in reagents leading to Urea formation.[3]Use anhydrous t-BuOH and flame-dried glassware. The isocyanate reacts with water to form the amine, which reacts with more isocyanate to form urea.
Product is "Sticky"/Oil Residual DPPA or phosphate byproducts.Ensure thorough washing with NaHCO₃ and Citric Acid. Recrystallize from Hexane/Ether if solid is expected.
Black/Dark Reaction (Deprotection) Oxidation of the free amine.Perform deprotection under N₂ atmosphere. Use the HCl salt immediately. Do not store the free base.
Incomplete Deprotection Steric bulk of t-butyl group adjacent to methyls.Increase reaction time or temperature slightly (35°C), but monitor closely for ring decomposition.
References
  • Source: European Patent Office (EP 4089089 A1). "Polycyclic Compounds for Inhibiting RNA Helicase DHX33 and Use Thereof.
  • Stability of Aminothiazoles: Source: MDPI. "Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives." (Context on aminothiazole reactivity). URL:[Link]

Sources

Critical Evaluation Guide: tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Off-Target Effects and Liability Profiling of tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists.

Executive Summary: The Thiazole Paradox

In modern medicinal chemistry, tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate (hereafter referred to as TB-DMT5 ) represents a "privileged but perilous" scaffold. While the thiazole ring is a cornerstone of FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib), the specific 5-aminothiazole carbamate motif presents distinct off-target liabilities that differ from the more notorious 2-aminothiazoles (PrATs).

This guide provides a rigorous framework for evaluating TB-DMT5 as a chemical probe or lead fragment. Unlike standard datasheets, we focus on the liability profile —specifically metabolic activation, CYP450 inhibition, and assay interference—and compare its performance against isosteric alternatives.

Key Verdict: TB-DMT5 is superior to 2-aminothiazoles regarding aggregation-based promiscuity but carries a higher risk of metabolic bioactivation via the thiazole sulfur and carbamate hydrolysis.

Comparative Performance Analysis

The following table contrasts TB-DMT5 with its primary structural alternatives used in Fragment-Based Drug Discovery (FBDD).

Table 1: Liability & Performance Profile Comparison

FeatureTB-DMT5 (Subject) 2-Aminothiazole (Alternative A) N-Methylpyrazole (Alternative B)
Primary Utility Kinase/GPCR Fragment, Protected IntermediateKinase Hinge BinderBioisostere for Phenyl/Thiazole
Promiscuity Risk Moderate (Redox potential)High (PAINS, Aggregator)Low (Inert scaffold)
CYP Inhibition High (Heme coordination via N3)High (Heme coordination)Low (Weak coordination)
Metabolic Stability Low/Medium (S-oxidation, Carbamate hydrolysis)Medium High
Solubility Medium (Lipophilic t-butyl group)MediumHigh
Toxicity Potential Reactive Metabolite Formation (Epoxidation)Hepatotoxicity (Idiosyncratic)Low

Analyst Insight: Researchers often select TB-DMT5 to avoid the "frequent hitter" profile of 2-aminothiazoles. However, data suggests that while you escape the aggregation artifacts, you trade them for metabolic liabilities . The 5-position amine is electron-rich, making the thiazole ring susceptible to oxidative opening.

Deep Dive: Off-Target Mechanisms

To accurately evaluate TB-DMT5, one must assay for three specific off-target mechanisms.

A. CYP450 Heme Coordination (Type II Binding)

The nitrogen at position 3 (N3) of the thiazole ring has a lone pair available for coordination with the heme iron of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

  • Mechanism: Competitive reversible inhibition.

  • Impact: Alters the pharmacokinetics (PK) of co-administered drugs (Drug-Drug Interaction risk).

  • Observation: A spectral shift in the Soret band (Type II difference spectrum) during absorbance assays.

B. Carbamate Hydrolysis & Suicide Inhibition

The tert-butyl carbamate (Boc) group is generally stable at physiological pH but can be cleaved by specific esterases or under acidic microenvironments in lysosomes.

  • Off-Target Effect: Release of the free dimethyl-1,3-thiazol-5-amine. Free aminothiazoles are highly nucleophilic and can form covalent adducts with protein cysteines, leading to immune-mediated toxicity.

C. Redox Cycling

Unlike pyrazoles, the sulfur-containing thiazole ring can undergo redox cycling in the presence of reducing agents (DTT/GSH) often found in biochemical assays, generating hydrogen peroxide (


).
  • False Positive Mechanism:

    
     inhibits catalytic cysteines in enzymes (e.g., phosphatases, cysteine proteases), mimicking a true inhibitor.
    
Experimental Protocols for Validation

Do not rely on simple IC50 curves. Use these self-validating workflows to confirm on-target specificity.

Protocol A: The "Detergent Sensitivity" Test (Rule Out Aggregation)

Purpose: To determine if TB-DMT5 is inhibiting the target via specific binding or non-specific colloidal aggregation.

  • Prepare Assay Buffer: Standard buffer + 0.01% Triton X-100 (freshly prepared).

  • Baseline Measurement: Measure IC50 of TB-DMT5 against the target.

  • Perturbation: Repeat the assay with 0.1% Triton X-100 (or 0.05% Tween-80).

  • Analysis:

    • If IC50 shifts significantly (>3-fold increase)

      
      Artifact (Aggregator) .
      
    • If IC50 remains stable

      
      Specific Binder .
      
Protocol B: Glutathione (GSH) Trapping (Metabolic Activation Check)

Purpose: To assess if the thiazole ring is bioactivated into a reactive electrophile.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Reaction Mix: 10 µM TB-DMT5 + 5 mM GSH + NADPH regenerating system in 100 mM Phosphate Buffer (pH 7.4).

  • Control: Same mix without NADPH (negative control).

  • Time Course: Incubate at 37°C for 0, 15, 30, and 60 mins.

  • Termination: Quench with ice-cold Acetonitrile.

  • Detection: LC-MS/MS. Look for [M + GSH] adducts (Mass shift of +307 Da).

    • Interpretation: Presence of GSH adducts confirms the formation of reactive metabolites (likely via S-oxidation or epoxide formation).

Protocol C: Thiol-Reactivity Counter-Screen

Purpose: To ensure the compound isn't simply reacting with cysteine residues non-specifically.[1]

  • Reagent: ALARM NMR or a fluorescence-based thiol scavenger assay.

  • Method: Incubate TB-DMT5 (100 µM) with a thiol-containing probe (e.g., CoA or GSH) in buffer.

  • Readout: Monitor the depletion of the free thiol concentration over 4 hours.

  • Threshold: >10% depletion indicates high risk of promiscuous covalent inhibition.

Visualizing the Liability Landscape

The following diagram illustrates the decision tree for evaluating Thiazole-5-yl Carbamate hits, distinguishing between specific lead candidates and assay artifacts.

ThiazoleValidation Start Hit Identified: TB-DMT5 Scaffold Step1 1. Detergent Sensitivity Test (0.01% vs 0.1% Triton) Start->Step1 Decision1 IC50 Shift > 3x? Step1->Decision1 Artifact DISCARD: Colloidal Aggregator Decision1->Artifact Yes Step2 2. Redox/Thiol Reactivity (GSH Trapping / H2O2 Gen) Decision1->Step2 No Decision2 Reactive Metabolites or H2O2 Detected? Step2->Decision2 Liability FLAG: Covalent Liability/PAINS Decision2->Liability Yes Step3 3. CYP Inhibition Profile (Spectral Shift) Decision2->Step3 No Decision3 Type II Binding? Step3->Decision3 Optimize OPTIMIZE: Modify C2/C4 Substituents to reduce N3 affinity Decision3->Optimize Yes (High Affinity) Valid VALIDATED HIT: Proceed to SAR Decision3->Valid No (Clean Profile)

Caption: Figure 1. Validation cascade for filtering false positives and liabilities in thiazole-carbamate scaffolds.

References
  • Chiarparin, E., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Dalvie, D., et al. (2002). "Metabolism and bioactivation of thiazole-containing drugs." Chemical Research in Toxicology. Link

  • Ayaz, M., et al. (2023). "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate

[1]

CAS Number: 1376373-18-0 Molecular Formula: C₁₀H₁₆N₂O₂S Synonyms: tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate[1]

Executive Summary & Core Directive

Objective: To execute the safe, compliant, and environmentally responsible disposal of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate. Scope: This protocol applies to solid substance, reaction mixtures, contaminated debris (PPE, glassware), and stock solutions.[1] Critical Warning: This compound contains a thiazole ring (sulfur/nitrogen heterocycle) and a carbamate moiety .[1] Upon thermal decomposition or improper mixing with strong acids/oxidizers, it can release toxic nitrogen oxides (NOx) and sulfur oxides (SOx).[1] Incineration with proper scrubbing is the only acceptable final disposal method.[1] DO NOT dispose of via sanitary sewer or trash.[1][2]

Hazard Assessment & Technical Profile

Before handling waste, operators must validate the chemical's hazard profile to select appropriate PPE and waste streams.[1]

Physical & Chemical Properties relevant to Disposal
PropertyDataOperational Implication
Physical State Solid (Powder/Crystalline)High risk of dust generation; requires particulate control during transfer.[1]
Solubility Low in water; Soluble in organics (DMSO, DCM)Waste will likely be classified as "Solid Hazardous" or "Organic Solvent" depending on matrix.[1]
Reactivity Incompatible with Strong Oxidizers, Strong AcidsSegregate from nitric acid, perchlorates, and peroxides to prevent exothermic decomposition.[1]
Flash Point N/A (Solid)Combustible dust potential if processed in bulk.[1]
GHS Hazard Classification[1][3]
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][3]

  • Serious Eye Damage/Irritation (Category 1): H318 - Causes serious eye damage.[1][4]

  • Skin Corrosion/Irritation: Potential irritant (treat as H314/H317 for safety margins).[1]

Disposal Workflow Visualization

The following decision tree outlines the logical flow for segregating and processing this waste stream.

DisposalWorkflowStartWaste Generation(CAS: 1376373-18-0)StateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, contaminated PPE, wipes)StateCheck->SolidPure Substance/DebrisLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidReaction MixtureBaggingDouble Bag in6-mil Polyethylene BagsSolid->BaggingContainerSPlace in Wide-MouthHDPE Drum (Lab Pack)Bagging->ContainerSLabelSLabel: 'Hazardous Waste - Solid'Constituent: Thiazole CarbamateContainerS->LabelSStorageSatellite Accumulation Area(Secondary Containment)LabelS->StorageSolventCheckCheck Solvent TypeLiquid->SolventCheckHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., DMSO, Methanol)SolventCheck->NonHaloNo HalogensCarboyHAccumulate inHalogenated CarboyHalo->CarboyHCarboyNHAccumulate inNon-Halogenated CarboyNonHalo->CarboyNHLabelLLabel: 'Hazardous Waste - Liquid'List All Solvents + Active IngredientCarboyH->LabelLCarboyNH->LabelLLabelL->StoragePickupEHS / Vendor PickupStorage->PickupFinalFinal Disposal:High-Temp IncinerationPickup->Final

Figure 1: Decision logic for segregating solid and liquid waste streams containing thiazole carbamates.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Debris)

Applicability: Expired chemicals, weighing paper, contaminated gloves, spill cleanup materials.[1]

  • Containment: Collect the material in a clear, 6-mil polyethylene bag. Do not place loose powder directly into a drum.[1]

  • Double Bagging: Seal the first bag with tape or a zip tie, then place it inside a second clear bag. This prevents contamination of the outer container.[1][3]

  • Primary Container: Place the double-bagged waste into a Wide-Mouth HDPE Drum or a dedicated "Solid Hazardous Waste" pail.

  • Labeling:

    • Attach a hazardous waste tag.[1][2]

    • Chemical Name: Write "tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate" (Do not use abbreviations or structures).

    • Hazards: Check "Toxic" and "Irritant".[1]

B. Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, stock solutions.[1]

  • Solvent Compatibility: Determine the primary solvent.[1]

    • If DCM/Chloroform: Use the Halogenated waste stream.[1]

    • If Methanol/DMSO/Ethyl Acetate: Use the Non-Halogenated organic waste stream.[1]

  • Segregation: Ensure the waste carboy does NOT contain strong acids (Sulfuric, Nitric) or oxidizers, as carbamates can hydrolyze or decompose violently under these conditions.[1]

  • Transfer: Use a funnel to pour into the appropriate HDPE or glass carboy.[1] Leave 10% headspace to allow for expansion.[1]

  • Labeling: List the solvent percentages (e.g., "90% Methanol, 10% Thiazole Carbamate") on the waste tag.

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (see Section B).

  • Defacing: Cross out the original label and mark "EMPTY".[1]

  • Disposal: Once triple-rinsed and dried, the container may be discarded as regular trash or glass recycling, depending on local institutional policy.[1]

Emergency Procedures (Spills)

PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, and N95 dust mask (if powder is loose).[1]

ScenarioResponse Protocol
Solid Spill (Powder) 1. Isolate: Evacuate immediate area if dust is airborne.2.[1] Dampen: Cover spill with a paper towel dampened with water or inert oil to prevent dust dispersion.3.[1] Collect: Scoop material into a waste bag using a dustpan or stiff card.4.[1] Clean: Wipe surface with soap and water; dispose of wipes as solid waste.[1]
Liquid Spill 1. Absorb: Use vermiculite, sand, or commercial spill pads.2.[1] Neutralize: Not typically required for this compound, but ensure no reaction with other spilled chemicals.3.[1] Disposal: Bag all absorbent materials as "Solid Hazardous Waste".

Regulatory & Compliance Notes

  • RCRA Classification: While not explicitly P-listed or U-listed by specific CAS, this waste exhibits characteristics of toxicity.[1] It must be managed as Hazardous Chemical Waste .

  • Sewer Ban: Strictly prohibited from drain disposal due to aquatic toxicity potential and resistance to biodegradation.[1]

  • Final Fate: The waste vendor must utilize incineration (Code: INCIN) to thermally destroy the thiazole ring and carbamate linkage, ensuring no release of active pharmaceutical ingredients (APIs) to the environment.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45117870, tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate (Structural Analog). Retrieved from [Link][1][5]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.